molecular formula C9H8Cl2 B1613511 2-Chloro-3-(3-chlorophenyl)-1-propene CAS No. 731772-04-6

2-Chloro-3-(3-chlorophenyl)-1-propene

Cat. No.: B1613511
CAS No.: 731772-04-6
M. Wt: 187.06 g/mol
InChI Key: HVCGFGCJDDMLBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-3-(3-chlorophenyl)-1-propene can be achieved through various methods. One common approach involves the reaction of 3-Chloro-2-methylaniline (also known as 2-Amino-6-chlorotoluene ) with an appropriate reagent. For instance, treatment of 3-Chloro-2-methylaniline with 2-Chlorophenylboronic acid in the presence of a suitable catalyst can lead to the formation of the desired product. This reaction involves boronate ester functionalization and subsequent protodeboronation .


Chemical Reactions Analysis

    Total Synthesis Applications : The compound has been utilized in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B . These applications highlight its versatility in complex molecule construction .

Scientific Research Applications

Catalytic Reactions and Polymerization

Catalyst-Transfer Polycondensation explores Ni-catalyzed chain-growth polymerization, resulting in well-defined poly(3-hexylthiophene) with controlled molecular weight. This method, known as catalyst-transfer polycondensation, could be relevant for synthesizing polymers with chloro-substituted phenyl groups (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Regioregular P3HT Synthesis demonstrates the synthesis of regioregular poly(3-hexylthiophene) using Ni-catalysts, highlighting the precision in molecular weight control and polydispersity, crucial for materials used in electronic devices (Bronstein & Luscombe, 2009).

Synthetic Applications

Ethene/Propene Copolymerization describes using a metallocene-based catalytic system for copolymerizing ethene and propene, which might apply to reactions involving 2-Chloro-3-(3-chlorophenyl)-1-propene for creating specific copolymers (Galimberti, Piemontesi, Fusco, Camurati, & Destro, 1998).

Friedel-Crafts Type Reaction highlights a novel reaction between 2-chlorothiophene and active aromatic compounds, leading to 2-arylthiophenes. This method may be analogous to reactions involving this compound for synthesizing aryl-substituted products (Sone, Yokoyama, Okuyama, & Sato, 1986).

Propene Production and Catalysis

Selective Oxidative Dehydrogenation of propane to propene using boron nitride catalysts presents a novel approach to olefin production, potentially applicable to optimizing reactions with this compound for targeted synthesis or functionalization processes (Grant et al., 2016).

Properties

IUPAC Name

1-chloro-3-(2-chloroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGFGCJDDMLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641110
Record name 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-04-6
Record name 1-Chloro-3-(2-chloroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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